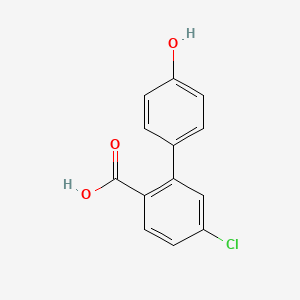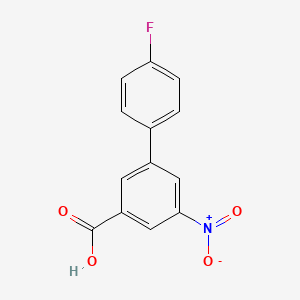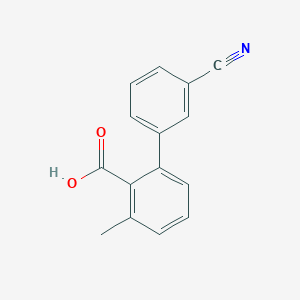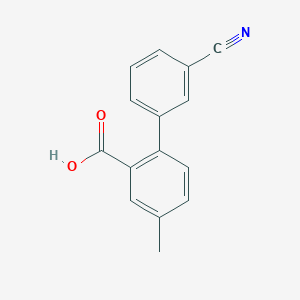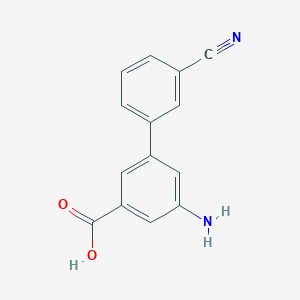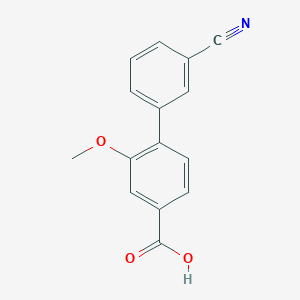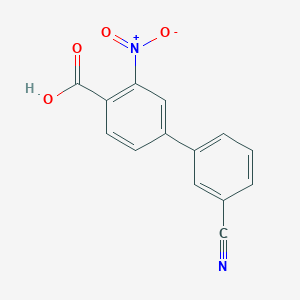
2-Chloro-4-(3-cyanophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-cyanophenyl)benzoic acid, also known as 2-CBPB, is a synthetic organic compound with a molecular formula of C13H7ClNO2. It is a white crystalline solid with a melting point of about 160 °C and a molecular weight of 246.64 g/mol. 2-CBPB is used in a variety of scientific research applications, including biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is widely used in scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. In biochemical studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been used to study the effects of various compounds on enzyme activity, as well as to study the effects of various compounds on protein structure and function. In physiological studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been used to study the effects of various compounds on cell proliferation, as well as to study the effects of various compounds on cell signaling pathways.
作用機序
2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is believed to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This mechanism of action has been demonstrated in studies of enzymes such as acetylcholinesterase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In biochemical studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and catechol-O-methyltransferase. In physiological studies, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has been shown to inhibit the proliferation of various cell types, including human cancer cell lines.
実験室実験の利点と制限
2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the main advantages of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is its low cost and easy availability. Additionally, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% has a relatively low molecular weight, making it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for research involving 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95%. One potential direction is to further explore the biochemical and physiological effects of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95%. Additionally, further research could be conducted to explore the potential uses of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% in drug development and drug delivery. Additionally, further research could be conducted to explore the potential uses of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to explore the potential uses of 2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% in bioremediation and environmental protection.
合成法
2-Chloro-4-(3-cyanophenyl)benzoic acid, 95% is synthesized through a multi-step process beginning with the reaction of 3-cyanophenol with chloroacetic acid. This reaction produces 3-chloro-4-cyanophenylacetic acid, which is then reacted with sodium hydroxide to yield 2-chloro-4-(3-cyanophenyl)benzoic acid.
特性
IUPAC Name |
2-chloro-4-(3-cyanophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDXMKYXJWLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688794 |
Source


|
| Record name | 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-26-9 |
Source


|
| Record name | 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



